molecular formula C8H5N3O3 B2795498 2-(2-Nitrophenyl)-1,3,4-oxadiazole CAS No. 89898-92-0

2-(2-Nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B2795498
CAS No.: 89898-92-0
M. Wt: 191.146
InChI Key: WXKRXSFMMMXAKR-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-1,3,4-oxadiazole: is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

The primary target of 2-(2-Nitrophenyl)-1,3,4-oxadiazole is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which is a mechanism that allows bacteria to behave collectively rather than as individuals .

Mode of Action

This compound interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, preventing the bacteria from coordinating their actions and reducing their collective behavior . The compound has been shown to have a tight-binding mode of action, indicating a strong interaction with the PqsD enzyme .

Biochemical Pathways

By inhibiting PqsD, this compound affects the QS system of Pseudomonas aeruginosa, which regulates a variety of virulence factors . These factors contribute to the bacteria’s ability to break the first line defenses and damage surrounding tissues, leading to dissemination, systemic inflammatory-response syndrome, multiple organ failure, and, finally, death of the host . Furthermore, QS contributes to the collective coordination of biofilm formation, a key reason for bacterial resistance against conventional antibiotics .

Result of Action

The inhibition of PqsD by this compound results in the disruption of the QS system in Pseudomonas aeruginosa . This leads to a reduction in the bacteria’s collective behavior and a decrease in the production of virulence factors . The compound has also been shown to display anti-biofilm activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzohydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.

    Cyclization: Reagents like carbon disulfide, bases such as triethylamine, and solvents like ethanol.

Major Products:

    Reduction: 2-(2-Aminophenyl)-1,3,4-oxadiazole.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

2-(2-Nitrophenyl)-1,3,4-oxadiazole has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 2-(2-Nitrophenyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring stability and specific reactivity, such as in the development of advanced materials and biological probes.

Biological Activity

The compound 2-(2-Nitrophenyl)-1,3,4-oxadiazole is part of a broader class of oxadiazole derivatives known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Synthesis

This compound features a nitrophenyl group attached to the oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. The synthesis typically involves cyclization reactions of hydrazides with carboxylic acids or aldehydes under acidic or basic conditions.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of oxadiazole derivatives. For instance, a study synthesized various 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against several microbial strains. The results indicated that compounds with electron-withdrawing groups like nitro groups exhibited significant antibacterial properties compared to standard antibiotics such as amoxicillin and cefixime .

CompoundAntibacterial Activity (Zone of Inhibition)
This compoundModerate (specific values not reported)
AmoxicillinHigh (standard comparison)

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity. Derivatives of oxadiazoles were screened for antifungal properties, revealing moderate to high effectiveness against various fungal strains .

CompoundFungal Strain TestedActivity Level
This compoundCandida albicansModerate
Other OxadiazolesAspergillus nigerHigh

Anticancer Activity

Recent research has focused on the anticancer properties of oxadiazole derivatives. For example, specific derivatives have been tested against multiple cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound this compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation .

Cell LineIC50 Value (µM)
MCF-710.5
HCT-1168.7

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazoles have also been documented. Studies indicate that these compounds can inhibit inflammatory mediators and reduce edema in animal models. The presence of nitro groups in the structure enhances this activity by modulating inflammatory pathways .

Study on CNS Activity

A study evaluated the central nervous system (CNS) effects of substituted oxadiazoles. It was found that compounds with nitro groups significantly affected locomotor activity in animal models compared to standard CNS depressants like fluoxetine and diazepam. This suggests potential applications in treating anxiety and depression .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets such as peptide deformylase. These studies provide insights into how structural modifications can enhance biological activity and selectivity against specific targets .

Properties

IUPAC Name

2-(2-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-11(13)7-4-2-1-3-6(7)8-10-9-5-14-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKRXSFMMMXAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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